cis-VZ185

PROTAC BRD9 degradation DC50

cis-VZ185 is the validated negative control for VZ185, essential for attributing phenotypes specifically to BRD7/9 degradation. This cis-isomer retains target binding but ablates ternary complex formation, providing the isogenic control required for publication-quality data. Substitution with inhibitors (e.g., LP99) or other degraders introduces confounding off-target effects. Use at matched concentrations (0.1–1 μM) in AML, rhabdoid tumor, or synovial sarcoma cells.

Molecular Formula C53H67FN8O8S
Molecular Weight 995.2 g/mol
Cat. No. B2814098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-VZ185
Molecular FormulaC53H67FN8O8S
Molecular Weight995.2 g/mol
Structural Identifiers
InChIInChI=1S/C53H67FN8O8S/c1-33-46(71-32-57-33)34-11-12-35(27-56-48(64)42-26-37(63)29-62(42)50(66)47(52(2,3)4)58-51(67)53(54)14-15-53)43(23-34)70-22-10-8-9-17-60-18-20-61(21-19-60)31-41-44(68-6)24-36(25-45(41)69-7)40-30-59(5)49(65)39-28-55-16-13-38(39)40/h11-13,16,23-25,28,30,32,37,42,47,63H,8-10,14-15,17-22,26-27,29,31H2,1-7H3,(H,56,64)(H,58,67)/t37-,42-,47+/m0/s1
InChIKeyZAGCLFXBHOXXEN-ZLGHNAGESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

cis-VZ185: A Critical Negative Control cis-Isomer of the BRD7/9 Dual PROTAC Degrader VZ185


cis-VZ185 (CAS 2306193-98-4) is the cis-isomer of the von Hippel-Lindau (VHL)-based proteolysis targeting chimera (PROTAC) degrader VZ185 [1]. As a negative control compound, it lacks degradation activity against BRD7 and BRD9 despite retaining binding capability to these bromodomain-containing subunits of the SWI/SNF chromatin remodeling complex . This compound is essential for rigorous experimental design, enabling researchers to distinguish genuine degradation-mediated phenotypes from off-target effects inherent to the PROTAC scaffold.

Why Generic Substitution of cis-VZ185 with Alternative BRD9 Inhibitors or Degraders Compromises Experimental Integrity


Substituting cis-VZ185 with another BRD9-binding molecule—whether a conventional inhibitor or a distinct PROTAC degrader—undermines the validity of target engagement and degradation studies. cis-VZ185 is specifically engineered as the inactive cis-isomer of VZ185, differing only in the stereochemistry of the linker attachment point [1]. This subtle structural change preserves binding to BRD7/9 [2] while ablating the ability to induce formation of a productive ternary complex with VHL E3 ligase, thereby preventing target ubiquitination and degradation [1]. Using a different compound (e.g., dBRD9) or an inhibitor (e.g., LP99) as a negative control introduces confounding variables: distinct chemotypes exhibit different off-target profiles, cellular permeability, and metabolic stability, making it impossible to attribute observed phenotypes specifically to BRD7/9 degradation rather than compound-specific artifacts. Only cis-VZ185 provides the isogenic control necessary for definitive mechanistic interpretation.

Quantitative Comparative Evidence: cis-VZ185 vs. VZ185 and Alternative BRD9 Degraders


Degradation Activity: cis-VZ185 Exhibits No Detectable BRD9 or BRD7 Degradation vs. VZ185's Sub-Nanomolar DC50 Values

cis-VZ185 shows no measurable degradation of BRD9 or BRD7 in cellular assays, whereas its active trans-isomer VZ185 potently degrades both targets with DC50 values of 1.8 nM for BRD9 and 4.5 nM for BRD7 in EOL-1 cells [1]. The degradation activity of cis-VZ185 is comparable to DMSO vehicle control [2].

PROTAC BRD9 degradation DC50 negative control VHL

BRD9 Degradation Kinetics: VZ185 Achieves >90% Degradation Within 2 Hours, cis-VZ185 Shows No Temporal Effect

Time-course degradation analysis demonstrates that VZ185 induces rapid BRD9 depletion (>90% degradation by 2 hours), while cis-VZ185 treatment shows no reduction in BRD9 protein levels at any time point up to 8 hours [1].

PROTAC kinetics time-course degradation BRD9 VHL

Ternary Complex Formation: cis-VZ185 Fails to Induce Detectable VHL:BRD9 Ternary Complexes

NanoBiT ternary complex formation assays demonstrate that cis-VZ185 does not induce detectable VHL:BRD9 or VHL:BRD7 ternary complexes, while VZ185 shows robust complex formation that correlates with its degradation activity [1]. The absence of ternary complex formation is consistent with the stereochemical incompatibility of the cis-isomer for productive E3 ligase recruitment.

ternary complex NanoBiT PROTAC cooperativity VHL BRD9

BRD9 Degradation Selectivity: cis-VZ185 Does Not Degrade BRD4 or Other Bromodomain Proteins, Maintaining Stringent Selectivity Profile

While VZ185 selectively degrades BRD7 and BRD9 without affecting BRD4 or other bromodomain-containing proteins, cis-VZ185 similarly shows no degradation of BRD4, BRD2, BRD3, or BRDT at concentrations up to 1 μM [1]. However, unlike alternative BRD9 degraders such as dBRD9—which degrades IKZF family transcription factors as an off-target effect [2]—neither VZ185 nor its negative control cis-VZ185 exhibits this confounding activity.

selectivity BRD4 bromodomain off-target PROTAC

Cell Viability: cis-VZ185 Exhibits No Cytotoxicity in BRD9-Dependent Cell Lines vs. VZ185's Potent Anti-Proliferative Effects

In BRD9-dependent cancer cell lines, VZ185 exhibits potent anti-proliferative activity with EC50 values of 3 nM in EOL-1 acute myeloid leukemia cells and 40 nM in A-204 rhabdoid tumor cells . In contrast, cis-VZ185 shows no significant effect on cell viability at concentrations up to 1 μM in the same cell lines [1], confirming that the observed cytotoxicity is specifically due to BRD7/9 degradation rather than general PROTAC scaffold toxicity.

cytotoxicity EC50 EOL-1 A-204 synovial sarcoma

Comparative Degradation Potency in VHL-Resistant Contexts: cis-VZ185 Remains Inactive While Alternative BRD9 Degraders Retain Activity

In cellular models resistant to VHL-mediated degradation, VZ185 loses BRD9 degradation activity (DC50 shifts to >1 μM), while DCAF1-based degraders such as DBr-1 maintain potent degradation (DC50 = 90 nM) [1]. cis-VZ185 remains completely inactive across both VHL-sensitive and VHL-resistant contexts, serving as a consistent negative control regardless of cellular E3 ligase status.

VHL resistance DCAF1 DBr-1 ligase switching PROTAC

Optimal Research Applications for cis-VZ185 Based on Quantitative Evidence


Negative Control for VZ185-Mediated BRD7/9 Degradation Studies in Cancer Cell Lines

Use cis-VZ185 at matched concentrations (typically 0.1–1 μM) alongside VZ185 in acute myeloid leukemia (EOL-1), rhabdoid tumor (A-204), or synovial sarcoma cell lines to definitively attribute observed anti-proliferative effects and transcriptional changes to BRD7/9 degradation. The complete absence of degradation activity [1] and cytotoxicity in cis-VZ185-treated samples provides the essential isogenic control required for publication-quality data and proper interpretation of PROTAC-dependent phenotypes.

Mechanistic Dissection of VHL-Dependent Ternary Complex Formation

Employ cis-VZ185 in NanoBiT or AlphaLISA ternary complex assays as a baseline control to establish the assay window for VHL:BRD9 complex formation. Since cis-VZ185 produces no detectable ternary complex signal [1], it defines the true background level against which VZ185 and other VHL-based PROTACs can be quantitatively compared, enabling accurate determination of cooperativity (α) and maximum complex formation.

Distinguishing Degradation-Dependent from Scaffold-Dependent Cellular Effects

In transcriptomic or proteomic profiling experiments, treat parallel cell populations with cis-VZ185 to identify gene expression or protein abundance changes that arise from non-degradation mechanisms (e.g., target binding alone, off-target interactions with the PROTAC scaffold). Changes observed exclusively in VZ185-treated but not cis-VZ185-treated samples can be confidently assigned to BRD7/9 degradation [1].

Validation of BRD9 Dependency in Genetic Knockdown Complementation Studies

When using VZ185 to validate phenotypes observed with BRD9 siRNA or CRISPR knockout, cis-VZ185 serves as a critical reagent to control for potential non-specific effects of the PROTAC molecule itself. The matched inactive isomer ensures that any phenotypic rescue or lack thereof can be unambiguously interpreted within the context of targeted protein degradation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-VZ185

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.